molecular formula C19H16N2O2S B2380658 N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide CAS No. 868376-81-2

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide

Cat. No.: B2380658
CAS No.: 868376-81-2
M. Wt: 336.41
InChI Key: ZFOGDCCMSYJDEH-VXPUYCOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide is a synthetic benzothiazole derivative developed for advanced agricultural science research, particularly in the discovery and development of novel fungicidal agents. Its core research value lies in its potential to serve as a lead structure for protecting crops from phytopathogenic fungi. Researchers are interested in this class of compounds for their potential to counter fungal diseases that threaten global crop yields . The molecular structure, featuring a benzothiazole core with methoxy and propynyl substituents, is engineered to interact with specific biological targets in fungi. Compounds within this chemical class are investigated for their activity against a spectrum of plant pathogens, contributing to the development of new solutions with potentially superior efficacy or novel modes of action that can help manage resistance . This reagent is intended solely for use in laboratory research to study its biological activity, mechanism of action, and structure-activity relationships. It is a key tool for chemists and plant pathologists aiming to synthesize and evaluate new chemical entities for agricultural applications. This product is strictly for research use in controlled laboratory settings and is not intended for any human, veterinary, or agricultural application.

Properties

IUPAC Name

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-4-12-21-17-15(23-3)6-5-7-16(17)24-19(21)20-18(22)14-10-8-13(2)9-11-14/h1,5-11H,12H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOGDCCMSYJDEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)OC)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Prop-2-ynyl Group: The prop-2-ynyl group can be attached through a Sonogashira coupling reaction, where the benzothiazole derivative is reacted with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.

    Formation of the Benzamide Moiety: The final step involves the reaction of the benzothiazole derivative with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or prop-2-ynyl groups can be replaced with other functional groups using suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzothiazole derivatives.

    Substitution: Substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide is C18H18N2O2SC_{18}H_{18}N_2O_2S, with a molecular weight of approximately 334.42 g/mol. The compound features a benzothiazole moiety, which is known for its role in various pharmacological activities, including anticancer and antimicrobial effects.

Biological Applications

2.1 Anticancer Activity

Recent studies have highlighted the potential of benzothiazole derivatives, including this compound, as promising anticancer agents. Research has shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives were evaluated against human colorectal carcinoma cells (HCT116) and demonstrated notable inhibition rates, indicating their potential as effective chemotherapeutic agents .

2.2 Antimicrobial Properties

Benzothiazole derivatives have also been investigated for their antimicrobial properties. Compounds structurally related to this compound have shown efficacy against both Gram-positive and Gram-negative bacteria as well as fungal strains. This suggests that such compounds could be developed into new antimicrobial agents to combat resistant strains .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of benzothiazole derivatives:

StudyCompound TestedBiological ActivityResults
Various Benzothiazole DerivativesAntidepressant ActivitySix compounds showed significant activity in reducing immobility time in forced swim tests.
2-Mercaptobenzimidazole DerivativesAnticancer ActivityCompounds exhibited IC50 values lower than standard drugs against HCT116 cell lines.
Substituted BenzamidesAntimicrobial ActivitySignificant antimicrobial effects against multiple bacterial strains were observed.

Mechanism of Action

The mechanism of action of N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Moiety

(a) Nitrobenzamide Analogs
  • Example : N-(4-Methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide (MW: 367.4 g/mol) .
    • Key Differences : Replaces the 4-methyl group with a nitro substituent.
    • Impact :
  • Electronic Effects : The nitro group is strongly electron-withdrawing, reducing electron density on the benzamide ring compared to the methyl derivative.
  • Lipophilicity : Higher XLogP3 (3.5 vs. estimated ~2.8 for the methyl analog) suggests increased hydrophobicity .
(b) Sulfamoylbenzamide Analogs
  • Example: 4-[Bis(2-cyanoethyl)sulfamoyl]-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide (MW: 507.6 g/mol) . Key Differences: Incorporates a sulfamoyl group with cyanoethyl side chains. Impact:
  • Solubility : Increased hydrogen bond acceptors (HBA = 8) and topological polar surface area (TPSA = 161) suggest reduced membrane permeability .
  • Target Selectivity : Sulfonamides are common in carbonic anhydrase inhibitors; this analog may diverge from the kinase/HDAC focus of the methyl derivative .

Modifications on the Benzothiazole Core

(a) Methoxy vs. Dimethylamino Substitutions
  • Example: 4-(Dimethylamino)-N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide (MW: ~380 g/mol) . Key Differences: Replaces methoxy with dimethylamino and prop-2-ynyl with prop-2-enyl (allyl). Impact:
  • Electronic Effects: The dimethylamino group is electron-donating, increasing electron density on the benzothiazole ring.
  • Conformational Flexibility : Allyl group introduces rotational freedom compared to the rigid propargyl group.
(b) Halogenated Derivatives
  • Example: N-[6-Bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-morpholinosulfonylbenzamide . Key Differences: Bromine at position 6 and morpholinosulfonyl substituent. Impact:
  • Steric Effects: Bulky morpholinosulfonyl group may hinder binding to flat binding pockets (e.g., ATP sites).
  • Halogen Bonding : Bromine could enhance interactions with hydrophobic/aromatic residues in targets like BRAF kinase .
(a) Kinase Inhibition
  • The 4-methylbenzamide fragment in the target compound mimics ATP-competitive inhibitors, as seen in hybrid derivatives targeting PDGFRα, Abl, and Aurora B kinases (IC50 values: 0.1–10 µM) .
  • Nitrobenzamide analogs may shift activity toward redox-sensitive targets (e.g., NADPH oxidase) due to nitro group reactivity .
(b) HDAC Inhibition
  • Compound 109 (N-(6-(2-aminophenylamino)-6-oxohexyl)-4-methylbenzamide) inhibits HDAC1/3 (IC50: 10–50 nM) via benzamide-Zn²⁺ coordination .
  • The target compound’s benzothiazol-2-ylidene system lacks the flexible alkyl linker of Compound 109, likely reducing HDAC affinity but improving selectivity for non-histone targets.

Physicochemical and Structural Properties

Property Target Compound Nitrobenzamide Analog Sulfamoylbenzamide Analog
Molecular Weight (g/mol) ~350–370 367.4 507.6
XLogP3 ~2.8 (estimated) 3.5 2.2
Hydrogen Bond Acceptors 5 5 8
Rotatable Bonds 3 3 9
TPSA (Ų) ~90–100 113 161

Biological Activity

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure

The compound features a benzothiazole moiety linked to a methoxy group and an alkyne substituent, which may contribute to its biological properties. The structural formula can be represented as follows:

C15H14N2O2S\text{C}_{15}\text{H}_{14}\text{N}_2\text{O}_2\text{S}

Research indicates that compounds similar to this compound often exhibit their biological effects through the following mechanisms:

  • Inhibition of Tubulin Polymerization : Compounds in the benzothiazole class have been shown to bind to the colchicine-binding site on tubulin, inhibiting microtubule formation and leading to cell cycle arrest in the G(2)/M phase .
  • COX-II Inhibition : Similar compounds have demonstrated significant inhibitory activity against cyclooxygenase II (COX-II), an enzyme involved in inflammatory processes. Inhibitors of COX-II are crucial for developing anti-inflammatory drugs .

Anticancer Activity

Studies have reported that benzothiazole derivatives can effectively induce apoptosis in cancer cells. For instance, SMART compounds related to this class showed potent cytotoxicity against various cancer cell lines by disrupting microtubule dynamics .

Table 1: Anticancer Efficacy of Benzothiazole Derivatives

CompoundCell LineIC50 (μM)Mechanism
SMART-HPC-3 (Prostate)<0.5Tubulin polymerization inhibition
SMART-FA375 (Melanoma)<0.7Apoptosis induction

Anti-inflammatory Activity

The compound's potential as a COX-II inhibitor suggests it may reduce inflammation effectively. In vitro studies have shown that related compounds exhibit IC50 values significantly lower than traditional anti-inflammatory drugs like Celecoxib .

Table 2: COX-II Inhibition Potency

CompoundIC50 (μM)Reference
N-(4-methoxy...)0.2Aalto Research Portal
Celecoxib0.4Comparative Study

Case Studies

  • In Vivo Studies : In vivo experiments using xenograft models demonstrated that benzothiazole derivatives could suppress tumor growth significantly without notable neurotoxicity .
  • Clinical Relevance : The ability of these compounds to overcome multidrug resistance in cancer cells highlights their potential therapeutic applications in treating resistant tumors .

Q & A

What are the optimal synthetic routes for N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide, and how do reaction conditions influence yield?

Basic Research Focus
The synthesis typically involves multi-step reactions, starting with cyclization of benzothiazole precursors followed by amide bond formation. A common approach includes:

Cyclization : Reacting 4-methoxy-3-prop-2-ynyl-1,3-benzothiazole precursors with thiourea derivatives under acidic conditions (e.g., HCl/ethanol, 80°C).

Amidation : Coupling the cyclized intermediate with 4-methylbenzoyl chloride using a base (e.g., triethylamine) in anhydrous dichloromethane .
Key Variables :

  • Temperature : Higher temperatures (>80°C) accelerate cyclization but may increase side products.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve amidation efficiency.
  • Catalysts : Palladium catalysts (e.g., Pd/C) enhance alkyne stability during synthesis .

How can structural discrepancies in crystallographic data for this compound be resolved?

Advanced Research Focus
Structural ambiguities (e.g., Z/E isomerism or prop-2-ynyl orientation) require:

X-ray crystallography : Use SHELXL for refinement, leveraging high-resolution data (<1.0 Å) to resolve electron density maps .

DFT calculations : Compare experimental bond lengths/angles with computational models (e.g., B3LYP/6-31G*) to validate stereochemistry .

Spectroscopic cross-validation :

  • NMR : 13C^{13}\text{C} NMR distinguishes between keto-enol tautomers via carbonyl carbon shifts (~165–175 ppm) .
  • IR : Confirm amide C=O stretching (~1680 cm1^{-1}) and benzothiazole C=N vibrations (~1600 cm1^{-1}) .

What methodologies are effective for analyzing this compound’s antimicrobial activity while addressing contradictory in vitro data?

Advanced Research Focus
Contradictory MIC (Minimum Inhibitory Concentration) values may arise from assay variability. Robust protocols include:

Standardized broth microdilution (CLSI guidelines):

  • Use Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) as reference strains.
  • Solubilize the compound in DMSO (<1% v/v) to avoid solvent toxicity .

Time-kill assays : Track bactericidal kinetics over 24 hours to differentiate static vs. cidal effects.

Membrane permeability assays : Use SYTOX Green uptake to confirm disruption of bacterial membranes .
Data Interpretation : Control for batch-to-batch purity variations via HPLC (>98% purity required) .

How can structure-activity relationships (SAR) be systematically studied for this compound’s anticancer potential?

Advanced Research Focus
SAR studies require modular synthesis and functional group substitutions:

Core modifications :

  • Replace the methoxy group with halogens (e.g., F, Cl) to assess electronic effects on cytotoxicity .
  • Vary prop-2-ynyl chain length to evaluate steric impacts.

Biological assays :

  • MTT assay : Test against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines.
  • Apoptosis markers : Measure caspase-3/7 activation via fluorometric assays .

Computational modeling : Perform molecular docking with EGFR or tubulin to predict binding modes .

What analytical techniques are critical for characterizing degradation products under physiological conditions?

Basic Research Focus
Stability studies in simulated biological fluids (e.g., PBS, pH 7.4) require:

LC-MS/MS : Identify hydrolytic degradation products (e.g., cleavage of the benzothiazole-imine bond).

HPLC-DAD : Monitor degradation kinetics at λ = 254 nm (amide bond absorption) .

Mass fragmentation patterns : Use ESI-MS in positive ion mode to detect [M+H]+^+ and fragment ions (e.g., m/z 341.39 for the parent ion) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.